molecular formula C8H12N2O B13069633 3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine

3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine

Cat. No.: B13069633
M. Wt: 152.19 g/mol
InChI Key: KESOEFXQHNMPLI-UHFFFAOYSA-N
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Description

3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine is a heterocyclic compound with the molecular formula C8H12N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethylamine with a suitable pyridine derivative, followed by cyclization using a dehydrating agent . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[5,4-c]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine is unique due to its specific substitution pattern and the presence of an ethyl group, which can influence its chemical reactivity and biological activity compared to similar compounds .

Biological Activity

3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its effects on various cell lines and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its unique oxazolo-pyridine structure, which contributes to its biological properties. The molecular formula is C8H12N2OC_8H_{12}N_2O with a molecular weight of 152.19 g/mol .

Anticancer Activity

Research indicates that derivatives of oxazolo-pyridine compounds exhibit significant anticancer properties. For instance, the compound has been tested against various cancer cell lines using assays such as MTT and NRU to assess cell viability.

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • AGS (gastric adenocarcinoma)
    • Balb/c 3T3 (fibroblast)

In a study evaluating the cytotoxicity of related compounds, moderate inhibitory activity was observed against HepG2 cells with IC50 values indicating effective concentration ranges .

Cell Line IC50 Value (µM) Assay Type
HepG210-20MTT
AGS15-25NRU
Balb/c 3T3>50TPC

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound increases caspase 3/7 activity in AGS cells, which is indicative of apoptosis .

Case Study 1: Synthesis and Screening

A series of oxazolo-pyridine derivatives were synthesized and screened for their cytotoxicity. The results indicated that modifications to the oxazolo-pyridine framework could enhance biological activity. For example, compounds with electron-donating groups showed improved efficacy against cancer cell lines .

Case Study 2: Stability and Metabolism

Stability studies conducted in phosphate-buffered saline (PBS) and human plasma revealed that the compound maintains stability under physiological conditions. The half-life in human liver microsomes was determined to be approximately 45 minutes . This suggests potential for further development as a therapeutic agent.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-ethyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine

InChI

InChI=1S/C8H12N2O/c1-2-7-6-3-4-9-5-8(6)11-10-7/h9H,2-5H2,1H3

InChI Key

KESOEFXQHNMPLI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC2=C1CCNC2

Origin of Product

United States

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